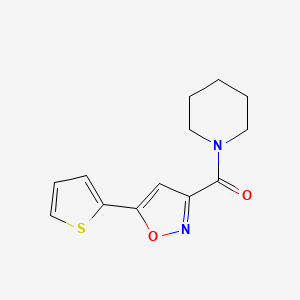
5-(2,2-二甲氧基乙基)-4-苯基-4H-1,2,4-三唑-3-硫醇
描述
The compound of interest belongs to the class of 1,2,4-triazole derivatives, which are noted for their versatile biological and chemical properties. Research in this area primarily focuses on the synthesis of novel compounds to explore their potential applications and understand their underlying properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and the condensation of various precursors, such as thiosemicarbazides and benzaldehydes, under specific conditions. For instance, a study by Moorthy et al. (2017) describes the synthesis of Schiff bases from a similar triazole scaffold, which were evaluated for their antifungal activity.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure of a closely related triazole compound was detailed by Xu et al. (2006), highlighting the importance of supramolecular interactions and the stabilization of the crystal structure.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation with different reagents to yield a diverse array of compounds. The chemical properties are influenced by the substituents on the triazole ring, as demonstrated in studies focusing on the synthesis and functionalization of these molecules.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined through physical characterization methods, with some compounds showing promising anti-inflammatory activities due to their structural features.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are explored through experimental and theoretical studies. Investigations into the electronic characteristics and absorption spectra have provided insights into the reactivity and potential applications of these compounds in various fields.
For further reading and detailed insights on the topic, please refer to the following sources:
科学研究应用
药理学意义
1,2,4-三唑衍生物,包括结构与“5-(2,2-二甲氧基乙基)-4-苯基-4H-1,2,4-三唑-3-硫醇”相似的那些衍生物,以其广泛的生物活性而闻名。这些化合物已被研究其抗菌、抗真菌、抗氧化、抗炎和抗病毒活性等。这些化合物与各种生物靶标的反应性表明了开发新治疗剂的巨大潜力 (Makki 等人,2019; Ohloblina,2022)。
合成应用
1,2,4-三唑作为有机合成中的关键支架,为开发具有药物发现和材料科学潜在应用的各种化合物提供了多功能平台。1,2,4-三唑衍生物的合成和物理化学性质一直是研究的重点,表明该类化合物与制药、医疗甚至农业领域相关 (Parchenko,2019)。
材料科学应用
1,2,4-三唑衍生物的用途已从药理学扩展到开发具有独特性质的材料。这些化合物已被探索用于光学材料、光敏剂、抗氧化剂以及燃料和油类的添加剂。它们的广泛应用突出了 1,2,4-三唑部分的结构多功能性和化学稳定性,强调了其在功能材料合成中的重要性 (Parchenko,2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-11(17-2)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKLOQQUNLJRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1',2'-f]pyrimidinylidene]-2-furancarboxamide](/img/structure/B1223843.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)
![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)


![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-5-tetrazolamine](/img/structure/B1223852.png)


![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)

![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![2-[4-[(4-Fluorophenyl)sulfonyl-methylamino]phenoxy]acetic acid](/img/structure/B1223866.png)